molecular formula C10H15ClN2O3 B13056069 Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hcl

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hcl

Cat. No.: B13056069
M. Wt: 246.69 g/mol
InChI Key: CHRCMWGCJHTSON-QRPNPIFTSA-N
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Description

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a pyridine ring substituted with a methoxy group and an amino acid ester moiety, making it an interesting target for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methoxypyridine-3-carboxylic acid.

    Esterification: The carboxylic acid is then esterified using methanol and a suitable acid catalyst to form methyl 6-methoxypyridine-3-carboxylate.

    Amination: The ester undergoes a nucleophilic substitution reaction with an appropriate amine, such as (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate, under controlled conditions to yield the desired product.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: It is investigated for its potential therapeutic effects and pharmacokinetic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-3-amino-3-(6-hydroxypyridin-3-YL)propanoate hydrochloride
  • Methyl (S)-3-amino-3-(6-chloropyridin-3-YL)propanoate hydrochloride
  • Methyl (S)-3-amino-3-(6-fluoropyridin-3-YL)propanoate hydrochloride

Uniqueness

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility, stability, and interaction with specific biological targets compared to its analogs.

Biological Activity

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H18ClN2O3
  • Molecular Weight : 297.18 g/mol
  • IUPAC Name : Methyl (S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate hydrochloride
  • CAS Number : 2177258-07-8

Synthesis

The synthesis of Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate typically involves the following steps:

  • Preparation of Starting Material : The process begins with the synthesis of (S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid.
  • Esterification : The carboxylic acid is esterified using methanol in the presence of a suitable acid catalyst.
  • Formation of Hydrochloride Salt : The final step involves converting the ester into its hydrochloride salt through reaction with hydrochloric acid.

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways and cellular functions.
  • Receptor Binding : It interacts with specific receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : It has been shown to scavenge reactive oxygen species (ROS), potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from toxins associated with neurodegenerative diseases, such as Parkinson's disease .
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in malignant cells .

Study on Neuroprotection

A study investigated the neuroprotective effects of Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate against neurotoxic agents like 6-hydroxydopamine (6-OHDA). Results demonstrated that the compound significantly reduced cell death in dopaminergic neurons, suggesting its potential as a therapeutic agent for Parkinson's disease .

Anticancer Activity

In another study focusing on cancer cell lines, Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate was evaluated for its ability to induce apoptosis in melanoma cells. The results indicated that the compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death .

Comparative Analysis with Analog Compounds

The following table summarizes key analogs of Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate and their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-3-(5-methoxypyridin-3-YL)propanoateC10H12N2O3Variation in methoxy position on pyridine ring
Methyl 3-amino-3-(6-chloropyridin-3-YL)propanoateC10H12ClN2O2Chlorine substitution affecting biological activity
Methyl 3-amino-3-(6-methoxypyridin-2-YL)propanoateC10H12N2O3Different methoxy position leading to altered reactivity

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2;/h3-4,6,8H,5,11H2,1-2H3;1H/t8-;/m0./s1

InChI Key

CHRCMWGCJHTSON-QRPNPIFTSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CC(=O)OC)N.Cl

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)OC)N.Cl

Origin of Product

United States

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